molecular formula C10H8ClNS2 B8723295 2-(Benzylsulfanyl)-4-chloro-1,3-thiazole CAS No. 89501-95-1

2-(Benzylsulfanyl)-4-chloro-1,3-thiazole

Cat. No.: B8723295
CAS No.: 89501-95-1
M. Wt: 241.8 g/mol
InChI Key: UMUMWBQYKXVOSV-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-chloro-1,3-thiazole is a functionalized 1,3-thiazole derivative of significant interest in medicinal chemistry and drug discovery. The 1,3-thiazole scaffold is a privileged structure in pharmaceuticals, present in a variety of bioactive molecules and FDA-approved drugs . This specific compound features a benzylsulfanyl side chain at the 2-position and a chloro substituent at the 4-position, making it a valuable intermediate for the synthesis of more complex molecules. Analogues of 4-benzyl-1,3-thiazole have been designed and synthesized as potential anti-inflammatory agents through a dual COX/LOX inhibition pathway, serving as molecular scaffolds in analogue-based drug design . Thiazole derivatives are extensively researched for their diverse biological activities, which include antimicrobial, anticancer, antifungal, and anti-inflammatory properties . As a building block, this compound can be utilized in palladium-catalyzed C-H arylations and other cycloaddition reactions to generate novel chemical libraries for high-throughput screening . Researchers can employ this compound in the development of peptidomimetics and for exploring structure-activity relationships (SAR) to optimize potency and metabolic stability . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

89501-95-1

Molecular Formula

C10H8ClNS2

Molecular Weight

241.8 g/mol

IUPAC Name

2-benzylsulfanyl-4-chloro-1,3-thiazole

InChI

InChI=1S/C10H8ClNS2/c11-9-7-14-10(12-9)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

UMUMWBQYKXVOSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CS2)Cl

Origin of Product

United States

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with aldehydes or ketones to form thiazole-based derivatives. For example, reactions with aromatic aldehydes in ethanol under piperidine catalysis yield Knoevenagel adducts . This reactivity is attributed to the nucleophilic sulfur in the benzylsulfanyl group and the electrophilic thiazole ring.

Example Reaction:

2-(Benzylsulfanyl)-4-chloro-1,3-thiazole+RCHOEtOH, piperidineThiazole-aldimine derivative\text{this compound} + \text{RCHO} \xrightarrow{\text{EtOH, piperidine}} \text{Thiazole-aldimine derivative}

Key Conditions:

  • Solvent: Anhydrous ethanol or dioxane

  • Temperature: Reflux (80–100°C)

  • Catalysts: Piperidine or triethylamine

Nucleophilic Substitution

The chlorine atom at position 4 participates in nucleophilic substitution reactions. Amines, thiols, and alkoxides displace the chloride, forming 4-substituted thiazoles .

Example with Benzylamine:

This compound+PhCH2NH24-(Benzylamino)-2-(benzylsulfanyl)-1,3-thiazole\text{this compound} + \text{PhCH}_2\text{NH}_2 \rightarrow \text{4-(Benzylamino)-2-(benzylsulfanyl)-1,3-thiazole}

Kinetic Data:

NucleophileSolventTemp (°C)Yield (%)
BenzylamineDMSO13066
Sodium methoxideMeOH6082

Cycloaddition Reactions

The thiazole ring engages in [3+2] and [4+2] cycloadditions. For instance, reactions with alkenes or alkynes produce fused bicyclic systems.

Diels-Alder Reaction with Maleic Anhydride:

Thiazole+Maleic anhydrideΔBicyclic adduct\text{Thiazole} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Bicyclic adduct}

Product Stability:

  • Electron-withdrawing groups (e.g., Cl) enhance regioselectivity .

  • Adducts exhibit enhanced biological activity (e.g., anticancer) .

Oxidation

The benzylsulfanyl group oxidizes to sulfoxide or sulfone derivatives using H2_2O2_2 or mCPBA.

Oxidation Pathways:

-S-CH2PhH2O2-SO-CH2PhH2O2-SO2-CH2Ph\text{-S-CH}_2\text{Ph} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-CH}_2\text{Ph} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_2\text{-CH}_2\text{Ph}

Conditions:

  • Solvent: Acetic acid

  • Temperature: 25–40°C

  • Yield: 70–90%

Reduction

Catalytic hydrogenation (H2_2, Pd/C) reduces the thiazole ring to a thiazolidine, altering its electronic properties .

Biological Interactions

The compound interacts with enzymes via hydrogen bonding and π-π stacking. Key findings include:

  • Anticancer Activity: Inhibits topoisomerase II (IC50_{50} = 12 µM) .

  • Antimicrobial Effects: Disrupts bacterial cell membranes (MIC = 8 µg/mL against S. aureus) .

Structure-Activity Relationship (SAR):

ModificationEffect on Activity
Chlorine at C4↑ Electrophilicity
Benzylsulfanyl at C2↑ Lipophilicity
Oxidation to sulfone↓ Bioavailability

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductsYield (%)
CondensationAldehydes, EtOH, piperidineThiazole-aldimines60–85
Nucleophilic SubstitutionAmines, DMSO, 130°C4-Amino-thiazoles66–82
CycloadditionMaleic anhydride, ΔBicyclic adducts55–75
OxidationH2_2O2_2, AcOHSulfoxide/sulfone derivatives70–90

Mechanistic Insights

  • Electrophilic Aromatic Substitution: The chlorine atom directs incoming electrophiles to the C5 position.

  • SNAr Mechanism: Substitution at C4 proceeds via a two-step addition-elimination pathway .

  • Radical Pathways: Sulfur-centered radicals form under UV irradiation, enabling polymerization .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 2-(Benzylsulfanyl)-4-chloro-1,3-thiazole with structurally related compounds, focusing on substituent effects, physical properties, and applications.

Substituent Effects on Thiazole Derivatives

4-Chloro-1,3-thiazole Derivatives

  • 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (): This derivative features a bromomethyl group at position 5 and a chlorine atom at position 4. The bromomethyl substituent is highly reactive, favoring nucleophilic substitution reactions, whereas the benzylsulfanyl group in the target compound may enhance stability due to sulfur’s electron-rich nature. This difference could influence applications in synthetic chemistry, where bromomethyl groups are typically intermediates for further functionalization .
  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): While this is a benzothiazole (fused benzene-thiazole system), the methoxyphenyl group at position 2 highlights how electron-donating substituents modulate electronic properties. The benzylsulfanyl group in the target compound, by contrast, may confer lipophilicity and alter binding interactions in biological systems .

Sulfur-Containing Derivatives

  • N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide (): This compound includes a sulfonylhydrazide group at position 2. The sulfonyl group is strongly electron-withdrawing, contrasting with the benzylsulfanyl group’s electron-donating sulfur. Such differences could lead to distinct melting points (172–174°C for the sulfonylhydrazide derivative) and solubility profiles .

Preparation Methods

Temperature Control in Hantzsch Synthesis

Elevating temperature beyond 80°C promotes decomposition, while temperatures below 70°C slow cyclization. Optimal range: 75–80°C.

Solvent Selection in Thiosemicarbazide Cyclization

Ethyl acetate outperforms ethanol in minimizing solvolysis of the chloroacetone intermediate, improving yield by 12%.

Catalytic Enhancements

Adding 5 mol% tetrabutylammonium bromide (TBAB) in nucleophilic substitutions accelerates reaction completion by 2 hours.

Challenges and Mitigation

  • Regioselectivity in Chlorination :
    Unwanted chlorination at position 5 can occur if excess SO₂Cl₂ is used. Mitigation: Strict stoichiometric control (1:1.2 molar ratio).

  • Byproduct Formation in Hantzsch Reactions :
    Over-alkylation generates bis-thiazole derivatives. Solution: Stepwise addition of α-halo carbonyl reagent.

  • Purification Difficulties :
    Silica gel chromatography (hexane/ethyl acetate gradients) resolves co-eluting impurities, achieving >98% purity .

Q & A

Q. What are the common synthetic routes for 2-(benzylsulfanyl)-4-chloro-1,3-thiazole, and how are reaction conditions optimized?

The synthesis typically involves cyclization or condensation reactions. For example, Lawesson’s reagent is employed to cyclize intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate into thiazole derivatives under controlled temperatures (80–100°C) . Another approach involves refluxing substituted benzaldehydes with thiazole precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization focuses on reagent stoichiometry, solvent polarity, and reaction time to maximize yield and purity.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity.
  • Mass spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures correct C, H, N, and S ratios.
  • IR spectroscopy : Identifies functional groups (e.g., C–S, C–Cl stretches).
    For crystallographic studies, X-ray diffraction paired with SHELX software refines atomic coordinates and thermal parameters .

Q. What preliminary biological screening methods are used to evaluate its activity?

Initial screening includes:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Antioxidant tests : DPPH radical scavenging or FRAP assays .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., NCI-60 panel) to determine IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonamide derivatives) enhance antitumor activity?

Introducing sulfonamide groups via oxidative chlorination of the benzylsulfanyl moiety improves water solubility and target binding. For example, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives showed selective inhibition against leukemia (CCRF-CEM) and breast cancer (MDA-MB-468) cell lines, with IC₅₀ values <10 µM . Molecular docking reveals enhanced interactions with kinases or DNA repair enzymes due to sulfonamide’s hydrogen-bonding capacity .

Q. What contradictions exist in biological activity data among structural analogs, and how are they resolved?

Variations in substituent position (e.g., 4-chloro vs. 4-methyl) or heterocycle type (thiazole vs. oxadiazole) lead to divergent activities. For instance, 2-(benzylsulfanyl)-5-phenyl-1,3,4-oxadiazole derivatives exhibit superior lipoxygenase (LOX) inhibition compared to thiazole analogs due to tertiary butyl groups stabilizing hydrophobic interactions . Resolution involves comparative SAR studies and molecular dynamics simulations to map binding pocket requirements.

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

  • Disorder in flexible benzylsulfanyl groups : Mitigated using SHELXL’s restraints (e.g., DFIX, SIMU) .
  • Twinned crystals : Handled with twin law refinement in SHELXE .
    Noncovalent interactions (CH⋯N, CH⋯π) are analyzed using Hirshfeld surfaces to explain packing motifs .

Q. How are computational methods integrated to design derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions.
  • Docking studies : Targeting receptors (e.g., EGFR, HER2) to optimize substituent bulk and polarity .
  • QSAR models : Correlate electronic parameters (e.g., Hammett constants) with bioactivity .

Q. What role does the chloro substituent play in reactivity and stability?

The 4-chloro group:

  • Enhances electrophilicity for nucleophilic substitution (e.g., Suzuki coupling).
  • Stabilizes the thiazole ring via electron-withdrawing effects, reducing hydrolysis under acidic conditions .
  • Influences π-stacking in crystal lattices, as seen in analogs like 4-(chloromethyl)-2-phenyl-1,3-thiazole .

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